molecular formula C9H5ClFNO B14121655 4-Chloro-6-fluoroquinolin-2(1H)-one

4-Chloro-6-fluoroquinolin-2(1H)-one

Cat. No.: B14121655
M. Wt: 197.59 g/mol
InChI Key: RGVUHJCYLSJURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of chlorine and fluorine atoms at the 4 and 6 positions, respectively, on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is chlorinated and fluorinated at the desired positions.

    Cyclization: The chlorinated and fluorinated aniline undergoes cyclization to form the quinoline ring. This step often involves the use of strong acids or bases as catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline derivatives with altered oxidation states.

Scientific Research Applications

4-Chloro-6-fluoroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Chloro-6-fluoroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    4-Chloroquinolin-2(1H)-one: Lacks the fluorine atom at the 6 position.

    6-Fluoroquinolin-2(1H)-one: Lacks the chlorine atom at the 4 position.

    Quinolin-2(1H)-one: Lacks both chlorine and fluorine atoms.

The presence of both chlorine and fluorine atoms in this compound makes it unique and can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

4-chloro-6-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClFNO/c10-7-4-9(13)12-8-2-1-5(11)3-6(7)8/h1-4H,(H,12,13)

InChI Key

RGVUHJCYLSJURF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=O)N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.